molecular formula C9H11N3S B13319182 1-Methyl-3-(4-methylthiophen-3-yl)-1H-pyrazol-5-amine

1-Methyl-3-(4-methylthiophen-3-yl)-1H-pyrazol-5-amine

Cat. No.: B13319182
M. Wt: 193.27 g/mol
InChI Key: OQSYOYQDBOPLGL-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-methylthiophen-3-yl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methyl group at position 1, a 4-methylthiophen-3-yl group at position 3, and an amine group at position 5

Preparation Methods

The synthesis of 1-Methyl-3-(4-methylthiophen-3-yl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction typically proceeds under acidic or basic conditions, often requiring elevated temperatures to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Methyl-3-(4-methylthiophen-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group, with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted amines or amides.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Methyl-3-(4-methylthiophen-3-yl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with specific properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-methylthiophen-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-Methyl-3-(4-methylthiophen-3-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-Methyl-3-(4-methylphenyl)-1H-pyrazol-5-amine: This compound has a phenyl group instead of a thiophenyl group, which may result in different chemical and biological properties.

    1-Methyl-3-(4-chlorophenyl)-1H-pyrazol-5-amine: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological activity.

    1-Methyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine: The methoxy group can influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-Methyl-3-(4-methylthiophen-3-yl)-1H-pyrazol-5-amine (CAS No. 1519940-05-6) is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₁N₃S
  • Molecular Weight : 193.27 g/mol
  • Structure : The compound features a pyrazole ring substituted with a methyl group and a 4-methylthiophenyl group, which may influence its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent, anti-inflammatory compound, and antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment. For instance, pyrazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. One study evaluated several pyrazole compounds for their antiproliferative activity against MCF-7 (breast cancer) and MDA-MB-231 cells. The results indicated that certain derivatives displayed enhanced cytotoxicity compared to standard treatments like doxorubicin .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Reference
This compoundMCF-7TBD
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazoleVariousLower than boscalid

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory properties. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests a potential mechanism for treating inflammatory diseases .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis. In one study, a related pyrazole compound demonstrated significant activity against various pathogens, suggesting that this compound may share similar properties .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

  • Combination Therapy : A study investigated the synergistic effects of combining pyrazole derivatives with traditional chemotherapeutics like doxorubicin in breast cancer models. The findings suggested improved efficacy when used together, indicating potential for combination therapies in clinical applications .
  • Inhibition of Enzymatic Activity : Another research focused on the inhibition of xanthine oxidase (XO), an enzyme implicated in gout and other inflammatory conditions. Pyrazole derivatives were tested for their ability to inhibit XO activity, with some showing moderate efficacy, which could lead to therapeutic applications in treating gout .

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

2-methyl-5-(4-methylthiophen-3-yl)pyrazol-3-amine

InChI

InChI=1S/C9H11N3S/c1-6-4-13-5-7(6)8-3-9(10)12(2)11-8/h3-5H,10H2,1-2H3

InChI Key

OQSYOYQDBOPLGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1C2=NN(C(=C2)N)C

Origin of Product

United States

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